Sequence Differentiation: Brevinin-2PTd Possesses 4–11 Amino Acid Differences Versus H. picturata Brevinin-2 Paralogues
Brevinin-2PTd diverges from its four H. picturata paralogues at 4–11 residue positions across the 33-residue sequence [1][2]. Key differentiating residues relative to Brevinin-2PTb (the most potent paralogue) include positions 2 (F→L vs. F→K in PTb), 5 (S→D vs. A→G in PTb), 11 (A→M vs. K→M in PTb), and 21 (A→K vs. S→K in PTb). These substitutions alter local charge distribution and predicted amphipathicity, two parameters known to govern antimicrobial potency and selectivity in brevinin-2 peptides [3]. Brevinin-2PTd's sequence identity to Brevinin-2PTb, PTc, PTa, and PTe is approximately 88%, 76%, 73%, and 67%, respectively, placing it as the second most divergent paralogue within the H. picturata brevinin-2 panel.
| Evidence Dimension | Amino acid sequence identity among H. picturata brevinin-2 paralogues |
|---|---|
| Target Compound Data | Brevinin-2PTd: GFLDSFKNAMIGVAKSAGKTALNTLACKIDKTC (33 residues, net charge +3, GRAVY 0.233) |
| Comparator Or Baseline | Brevinin-2PTb (GFKGAFKNVMFGIAKSAGKSALNALACKIDKSC, net charge +5, GRAVY 0.273); Brevinin-2PTc (GLLDSFKNAMIGIAKSAGKTALNKIACKIDKTC, net charge +4); Brevinin-2PTa (GAIKDALKGAAKTVAVELLKKAQCKLEKTC, net charge +3); Brevinin-2PTe (GFLDSFKNAMIGVAKSVGKTALSTLACKIDKSC, net charge +3) |
| Quantified Difference | PTd shares 29/33 (87.9%) identity with PTb; 25/33 (75.8%) with PTc; 24/33 (72.7%) with PTa; 22/33 (66.7%) with PTe. PTd differs from PTb by 4 residues, from PTc by 8 residues, from PTa by 9 residues, and from PTe by 11 residues. |
| Conditions | Sequence comparison based on published data in Conlon et al. (2008), Toxicon 52:465-473 and CAMP/DRAMP databases. |
Why This Matters
Sequence divergence among paralogues yields differential physicochemical properties (net charge, hydrophobicity) that directly affect antimicrobial potency and selectivity—users must select the specific paralogue matching their target profile rather than assuming interchangeability.
- [1] Conlon JM et al. Toxicon. 2008;52(3):465-73. PMID: 18621071. View Source
- [2] CAMP and DRAMP Databases: entries CAMPSQ1071 (PTd), CAMPSQ1084 (PTa), DRAMP01956 (PTb), DRAMP01957 (PTc), DRAMP01959 (PTe). View Source
- [3] Conlon JM et al. Toxicon. 2008;52(3):465-73. Abstract notes importance of cationicity in determining potency among brevinin-2 paralogues. View Source
